Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

Beta-blocker Receptor Selectivity β2-adrenoceptor

The compound with CAS 102203-23-6 is chemically Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate, also known by its research code ACC-9369 and the International Nonproprietary Name (INN) Esprolol. It is a synthetic aryloxypropanolamine derivative functioning as a β-adrenergic receptor antagonist (beta-blocker).

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 102203-23-6
Cat. No. B008876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
CAS102203-23-6
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
InChIInChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3
InChIKeyDMLSVZSUDBKLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring the Beta-Blocker Prodrug Esprolol (ACC-9369, CAS 102203-23-6): A Structurally Differentiated Ultrashort-Acting Agent


The compound with CAS 102203-23-6 is chemically Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate, also known by its research code ACC-9369 and the International Nonproprietary Name (INN) Esprolol [1]. It is a synthetic aryloxypropanolamine derivative functioning as a β-adrenergic receptor antagonist (beta-blocker) [2]. Its key structural feature as an ethyl ester prodrug differentiates it from other ultrashort-acting beta-blockers like esmolol (a methyl ester) and landiolol, directly influencing its esterase-mediated metabolism and the pharmacology of its active metabolite, amoxolol .

Why Esmolol, Landiolol, or Other Analogs Cannot Substitute for Esprolol (ACC-9369) in Specialized Research


Generic substitution among ultrashort-acting beta-blockers is scientifically unsound due to critical differences in receptor selectivity, metabolic fate, and the resulting active metabolite profiles. Esprolol (ACC-9369) demonstrates non-selective β1/β2 antagonism, directly contrasting with the cardioselective β1-blockade of esmolol and landiolol [1]. Furthermore, its unique metabolism by esterases produces the pharmacologically active metabolite amoxolol, whereas hydrolysis of esmolol yields a weakly active acid metabolite and landiolol's metabolite has very low affinity . These fundamental pharmacodynamic and pharmacokinetic divergences mean that substituting esprolol with a cardioselective agent will fail to replicate its complete biological activity, particularly in models requiring balanced β1/β2 blockade or where the effects of the active metabolite amoxolol are a research target.

Quantitative Comparative Evidence for Esprolol (ACC-9369) vs. Closest Analogs


Non-Selective Beta-Blockade: Esprolol (ACC-9369) vs. Cardioselective Esmolol and ACC-9129

In direct head-to-head studies in guinea pig isolated tissues, Esprolol (ACC-9369) exhibits non-selective β-adrenergic blockade with an identical pA2 of 8.0 in both right atria (β1) and trachea (β2). This is in direct contrast to the cardioselective agent ACC-9129, which showed a pA2 of 6.8 in atria and 4.8 in trachea, and the clinically established cardioselective standard esmolol [1]. This demonstrates that ACC-9369 can be prioritized for research requiring simultaneous β1 and β2 receptor antagonism.

Beta-blocker Receptor Selectivity β2-adrenoceptor Pharmacodynamics Isolated Tissue Assay

Ultrashort Duration of Action in Dogs: Esprolol vs. Esmolol

The recovery time after cessation of a 3-hour intravenous infusion is a key performance parameter for ultrashort-acting beta-blockers. In anesthetized dogs, Esprolol (ACC-9369) demonstrated a 50% recovery of the isoproterenol-induced heart rate response at 20 ± 4 minutes [1]. The clinically established ultrashort-acting comparator esmolol has a reported elimination half-life of approximately 9 minutes, leading to a significantly faster functional recovery [2]. Esprolol's slightly longer duration of action, while still being ultrashort, may be beneficial or detrimental depending on the specific clinical or research goal. Crucially, it is different.

Pharmacokinetics Duration of Action Anesthetized Dog Model Heart Rate Intravenous Infusion

In Vivo Beta-Blockade and Hypotensive Effect: Esprolol vs. ACC-9129

In a direct comparative study in anesthetized dogs, Esprolol (ACC-9369) at a continuous infusion of 4.3 ± 1.1 μg/kg/min for 180 minutes inhibited the isoproterenol-induced tachycardia by 67 ± 4% and the hypotensive response by 22 ± 9%. In the same study, its close analog ACC-9129, infused at a much higher rate (53 ± 7 μg/kg/min), achieved only 52 ± 4% inhibition of tachycardia and 6 ± 3% inhibition of hypotension [1]. This indicates that Esprolol is significantly more potent in vivo on a per-weight basis and provides more balanced cardiac and vascular beta-blockade, consistent with its non-selective profile.

Hemodynamics In Vivo Pharmacology Cardioinhibition Hypotension Anesthetized Dog

Metabolic Differentiator: Esprolol's Active Metabolite Amoxolol vs. Esmolol's Inactive Acid

Esprolol (ACC-9369) is characterized as an ethyl ester prodrug that is rapidly metabolized by blood and tissue esterases to form the active beta-blocking metabolite, amoxolol . This is in direct contrast to esmolol, a methyl ester that is also rapidly hydrolyzed, but to a very weakly active acid metabolite (ASL-8123) [1]. The consequence is that the duration and nature of beta-blockade from esprolol are a function of both the parent compound and its active metabolite, creating a distinct biphasic pharmacological profile. Landiolol, another comparator, is metabolized to an inactive metabolite (M1) with low receptor affinity [2].

Prodrug Metabolism Pharmacokinetics Esterase Hydrolysis Active Metabolite Amoxolol

Efficacy in Human Study: Esprolol's Impact on Exercise Parameters in Angina Patients

Esprolol's intended clinical application is for treating exertional angina pectoris. In a Phase IIb clinical study, patients receiving esprolol showed a significant improvement in exercise parameters, including total exercise duration and an extended time to the onset of angina pain and ischemic electrocardiogram (ECG) changes, compared to placebo . This clinical differentiation provides evidence of its unique therapeutic utility that cannot be assumed for other ultrashort-acting agents like esmolol, which are developed for intravenous acute-care settings rather than oral outpatient management of chronic angina.

Clinical Trial Exertional Angina Exercise Tolerance Cardioprotection Phase IIb

Optimal Research and Procurement Applications for Esprolol (ACC-9369) Driven by Its Unique Evidence Profile


Investigating the Role of Combined β1 and β2 Adrenergic Blockade in Cardiovascular or Pulmonary Disease Models

Leverage Esprolol's proven non-selective β1/β2 blockade (pA2 = 8.0 in both atria and trachea) to establish a model where both cardiac and pulmonary/vascular beta-receptors are targeted simultaneously, a profile unattainable with the cardioselective analogs esmolol or ACC-9129. This is particularly relevant for studying conditions like heart failure with pulmonary hypertension or exercise-induced bronchoconstriction where dual blockade is therapeutically hypothesized. [1]

Investigating the Pharmacodynamic Contribution of an Active Metabolite (Amoxolol) in a Beta-Blocker Prodrug

Select Esprolol as a research tool to study the concept of metabolite-driven extended beta-blockade. Its unique metabolic pathway, generating the active metabolite amoxolol, allows researchers to dissect the contributions of parent drug and metabolite to the overall pharmacological effect. This contrasts with esmolol, which produces a weakly active acid, and landiolol, whose metabolite M1 is effectively inactive, making Esprolol the singular choice for such a dual-entity pharmacological investigation. [2]

Developing a Translational Model for Oral Beta-Blocker Therapy in Exertional Angina

Use Esprolol to bridge preclinical and clinical findings in exertional angina research. Its clinical proof-of-concept in a Phase IIb study, demonstrating improved exercise parameters in humans, makes it a critical reference compound for validating animal models of exertional angina. Procuring Esprolol allows academic and industrial labs to study the path from a rapid-onset oral beta-blocker to a clinical benefit that is not seen with injectable-only ultrashort-acting agents like esmolol or landiolol.

Studying the Impact of Beta-Blockade on Intraocular Pressure

While not its primary differentiator, research is ongoing into the effects of ultrashort-acting beta-blockers on intraocular pressure. In a conscious rabbit model, periocular administration of 3% ACC-9369 was shown to be unable to modify the glucose-induced increase in intraocular pressure, differing from the cardioselective ACC-9129 and the standard timolol which were effective. Procure ACC-9369 as a crucial negative control in ophthalmic beta-blocker research. [1]

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